3-Methoxy-N'-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide
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Overview
Description
3-Methoxy-N’-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide is an organic compound with the molecular formula C14H12F3N3O2 It is characterized by the presence of a methoxy group, a trifluoromethyl group, and a pyridinyl group attached to a benzohydrazide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N’-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide typically involves the following steps:
Formation of the Pyridinyl Intermediate: The starting material, 3,5-dichloro-2,4,6-trifluoropyridine, is treated with sodium methoxide to yield the corresponding methoxy-substituted pyridine derivative.
Hydrazide Formation: The methoxy-substituted pyridine derivative is then reacted with hydrazine hydrate to form the pyridinyl hydrazide intermediate.
Coupling with Benzoyl Chloride: The pyridinyl hydrazide intermediate is coupled with 4-(trifluoromethyl)benzoyl chloride under basic conditions to yield the final product, 3-Methoxy-N’-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-N’-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of a nitro group can yield an amine.
Scientific Research Applications
3-Methoxy-N’-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of new materials with unique electronic or optical properties.
Biological Studies: The compound can be used in studies investigating the biological activity of trifluoromethyl-substituted pyridines.
Mechanism of Action
The mechanism of action of 3-Methoxy-N’-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-N’-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide: This compound has a similar structure but with a quinoxaline ring instead of a pyridine ring.
2-Bromo-5-methoxy-N’-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide: This compound features a thiazole ring and a bromo substituent.
Uniqueness
3-Methoxy-N’-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its potential biological activity. The combination of the methoxy and pyridinyl groups further contributes to its unique chemical behavior and applications.
Properties
IUPAC Name |
3-methoxy-N'-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O2/c1-22-11-4-2-3-9(7-11)13(21)20-19-12-8-10(5-6-18-12)14(15,16)17/h2-8H,1H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAHIIFDWUDXSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NNC2=NC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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